molecular formula C12H17BrO2 B1373602 1-Bromo-2-(2-butoxyethoxy)benzene CAS No. 1249279-08-0

1-Bromo-2-(2-butoxyethoxy)benzene

Cat. No.: B1373602
CAS No.: 1249279-08-0
M. Wt: 273.17 g/mol
InChI Key: AHJWPYAVPCIKAJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-butoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . It is a derivative of benzene, where a bromine atom and a butoxyethoxy group are substituted on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-(2-butoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-butoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction and optimizing conditions to improve yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent is another method employed for bromination .

Chemical Reactions Analysis

1-Bromo-2-(2-butoxyethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-2-(2-butoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-Bromo-2-(2-butoxyethoxy)benzene in chemical reactions typically involves the formation of intermediates through electrophilic aromatic substitution or nucleophilic substitution. In electrophilic aromatic substitution, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged intermediate that is stabilized by the aromatic ring .

In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

1-Bromo-2-(2-butoxyethoxy)benzene can be compared with other bromobenzene derivatives such as:

The uniqueness of this compound lies in its butoxyethoxy group, which provides different reactivity and properties compared to simpler bromobenzene derivatives.

Properties

IUPAC Name

1-bromo-2-(2-butoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWPYAVPCIKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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